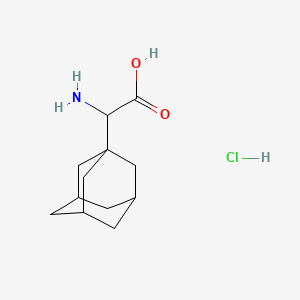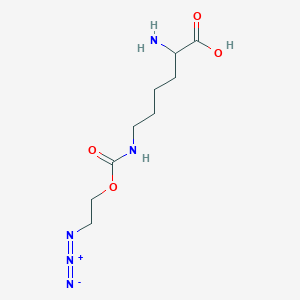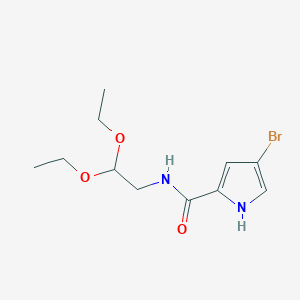![molecular formula C12H20N2O B1447583 [3-(3,3-Dimethylbutoxy)pyridin-4-yl]methanamine CAS No. 1515070-45-7](/img/structure/B1447583.png)
[3-(3,3-Dimethylbutoxy)pyridin-4-yl]methanamine
説明
“[3-(3,3-Dimethylbutoxy)pyridin-4-yl]methanamine” is a chemical compound with the CAS Number: 1515070-45-7 . It has attracted considerable research interest due to its potential applications in various fields of research and industry.
Molecular Structure Analysis
The molecular formula of this compound is C12H20N2O . Its IUPAC name is (3-(3,3-dimethylbutoxy)pyridin-4-yl)methanamine . The InChI Code is 1S/C12H20N2O/c1-12(2,3)5-7-15-11-9-14-6-4-10(11)8-13/h4,6,9H,5,7-8,13H2,1-3H3 .Physical And Chemical Properties Analysis
This compound has a molecular weight of 208.3 . It is a liquid at room temperature . It is stored at a temperature of 4 degrees Celsius .科学的研究の応用
Anticonvulsant Agents
Schiff bases of 3-aminomethyl pyridine, which are structurally related to the queried compound, have been synthesized and screened for anticonvulsant activity. These compounds have shown potential in seizures protection after intraperitoneal administration in various models, highlighting their potential as anticonvulsant agents. The chemical structures were confirmed through spectroscopy and elemental analysis, indicating their potential in medicinal chemistry for developing new treatments for epilepsy and other seizure disorders (Pandey & Srivastava, 2011).
Photocytotoxicity and Cellular Imaging
Iron(III) complexes with modifications related to the queried compound have shown unprecedented photocytotoxicity in red light to various cell lines by means of apoptosis to generate reactive oxygen species. They were ingested in the nucleus of HeLa and HaCaT cells, indicating their use in cellular imaging and photocytotoxicity applications, which could be valuable in cancer therapy (Basu et al., 2014).
Catalytic Evaluation and Synthesis
Palladacycles derived from 1-(3-(Pyridin-2-yl)phenyl)methanamine, a compound similar to the one , have been synthesized and showed good activity and selectivity in catalytic applications. This indicates their potential in the field of organic chemistry for facilitating various chemical reactions (Roffe et al., 2016).
Enhanced Cellular Uptake
Iron(III) complexes of pyridoxal Schiff base and related compounds have demonstrated enhanced cellular uptake with selectivity and remarkable photocytotoxicity. This suggests their potential in targeted therapy, particularly in treating cancer by exploiting the unique properties of these complexes for selective toxicity towards cancer cells (Basu et al., 2015).
Safety and Hazards
作用機序
If you have access to scientific databases or libraries, you may want to search there using the compound’s CAS Number: 1515070-45-7 . Alternatively, you could reach out to academic or research institutions that specialize in chemical and pharmacological studies. They might be able to provide more detailed and specific information.
特性
IUPAC Name |
[3-(3,3-dimethylbutoxy)pyridin-4-yl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O/c1-12(2,3)5-7-15-11-9-14-6-4-10(11)8-13/h4,6,9H,5,7-8,13H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGLFPBPJMWCIIT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CCOC1=C(C=CN=C1)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[3-(3,3-Dimethylbutoxy)pyridin-4-yl]methanamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![Methyl 6-oxo-1-{[4-(trifluoromethyl)phenyl]methyl}-1,6-dihydropyridine-3-carboxylate](/img/structure/B1447510.png)
![2-(6-Isobutoxy-naphthalen-2-yl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane](/img/structure/B1447511.png)
![3-piperidin-3-yl-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine dihydrochloride](/img/structure/B1447513.png)




